2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol
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Description
“2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol” is a chemical compound that belongs to the class of organic compounds known as oxabicyclic compounds . These are organic compounds containing a bicyclic structure that incorporates one oxygen atom .
Synthesis Analysis
The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, which is a closely related compound, has been reported in the literature . The most common method for their synthesis is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the preparation of enantiomerically enriched 7-oxanorbornane derivatives .Chemical Reactions Analysis
The chemical reactions involving 7-oxabicyclo[2.2.1]heptane derivatives have been studied . For instance, 2-methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations . There are also several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .Future Directions
The future directions in the study of “2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol” and similar compounds could involve exploring their potential biological activities . They could also be used as chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .
Properties
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(5-10)8-4-7-2-3-9(8)11-7/h6-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDYECLEOPPCPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC2CCC1O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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